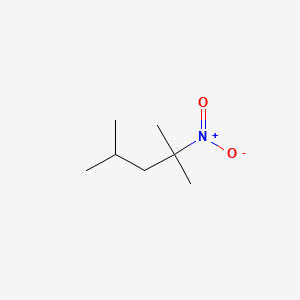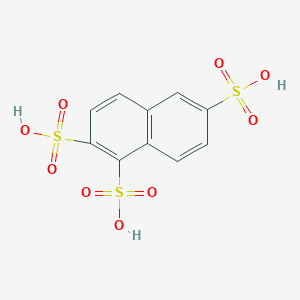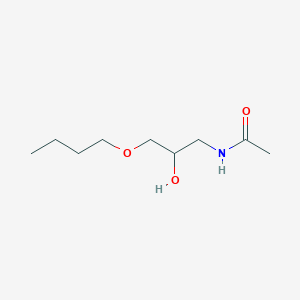
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants and has been studied for its potential therapeutic properties. This compound is known for its anti-inflammatory, antioxidant, and anticancer activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from plant sources, followed by its chemical modification. The acetylation reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically performed under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the extraction of oleanolic acid from plant materials, followed by its chemical modification through acetylation. The reaction conditions are optimized to maximize yield and purity. Industrial production also involves purification steps such as recrystallization and chromatography to obtain the final product.
化学反应分析
Types of Reactions
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with potentially different properties.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s chemical and biological properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. These reactions are usually performed in anhydrous solvents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions. These reactions often require catalysts and specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, resulting in a wide range of derivatives.
科学研究应用
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid has numerous scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various derivatives with potential therapeutic properties.
Biology: The compound is studied for its effects on cellular processes, including apoptosis and cell proliferation.
Medicine: It has shown promise in the treatment of inflammatory diseases, cancer, and other conditions due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of pharmaceuticals and nutraceuticals.
作用机制
The mechanism of action of (2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. The compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also induces apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
相似化合物的比较
(2alpha,3beta)-2-(Acetyloxy)-3-hydroxy-olean-12-en-28-oic acid is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include:
Oleanolic acid: The parent compound from which this compound is derived. It also has anti-inflammatory and anticancer properties.
Ursolic acid: A structurally similar triterpenoid with similar biological activities.
Betulinic acid: Another triterpenoid with anticancer and anti-inflammatory properties.
The uniqueness of this compound lies in its specific acetylation, which enhances its biological activities and makes it a valuable compound for scientific research and therapeutic applications.
属性
分子式 |
C32H50O5 |
|---|---|
分子量 |
514.7 g/mol |
IUPAC 名称 |
(4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-11-acetyloxy-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O5/c1-19(33)37-22-18-29(6)23(28(4,5)25(22)34)11-12-31(8)24(29)10-9-20-21-17-27(2,3)13-15-32(21,26(35)36)16-14-30(20,31)7/h9,21-25,34H,10-18H2,1-8H3,(H,35,36)/t21-,22+,23-,24+,25-,29-,30+,31+,32-/m0/s1 |
InChI 键 |
SLLMHUNWRZOHCM-PROZZQCMSA-N |
手性 SMILES |
CC(=O)O[C@@H]1C[C@]2([C@@H](CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)C([C@H]1O)(C)C)C |
规范 SMILES |
CC(=O)OC1CC2(C(CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C(C1O)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-ethylphenyl)-](/img/structure/B13795356.png)
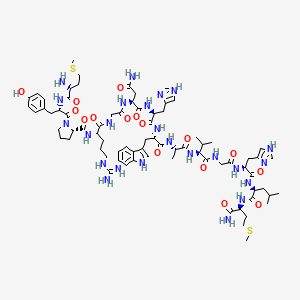
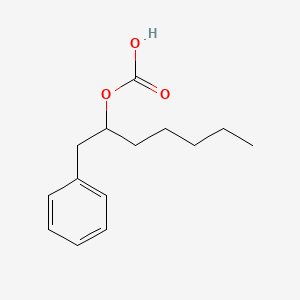
![N-(1-([6-(Trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B13795371.png)
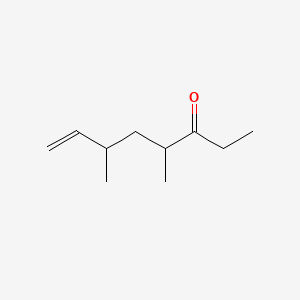
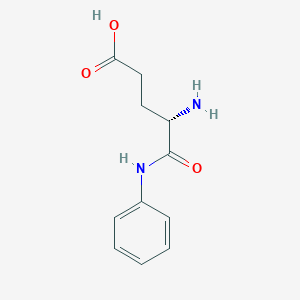
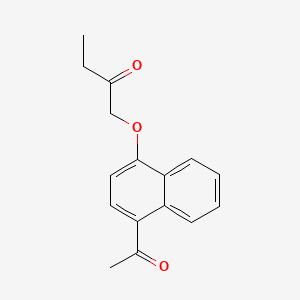

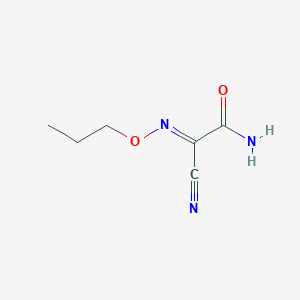
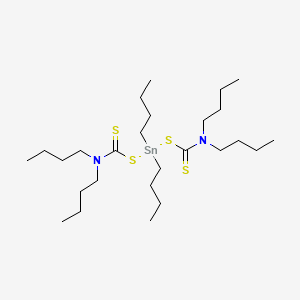
![S-[5-(Dimethylamino)-5-sulfanylidenepentyl] ethanethioate](/img/structure/B13795404.png)
